1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride
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Overview
Description
1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the benzimidazole ring: This is achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of the piperidine ring: The benzimidazole derivative is then reacted with piperidine-4-carboxylic acid under suitable conditions to form the desired compound.
Formation of the dihydrochloride salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions.
Scientific Research Applications
1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride can be compared with other benzimidazole derivatives, such as:
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid: This compound has a similar structure but differs in the substitution pattern on the benzimidazole ring.
2-Substituted benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring, leading to different biological activities.
Benzimidazole-based drugs: Many drugs, such as albendazole and mebendazole, contain the benzimidazole ring and are used to treat parasitic infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c18-14(19)10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13;;/h1-4,10H,5-9H2,(H,15,16)(H,18,19);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKMFCDGSVMTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158579-15-7 |
Source
|
Record name | 1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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